4-ethyl-1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
説明
The compound 4-ethyl-1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a thieno-fused triazolopyrimidinone derivative featuring a 4-ethyl substituent and a 3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl side chain. Its synthesis likely involves coupling reactions between enaminone intermediates and fluorophenylpiperazine derivatives, as seen in analogous thieno-fused bicyclic compounds .
特性
IUPAC Name |
8-ethyl-12-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN6O2S/c1-2-28-21(31)20-17(9-14-32-20)29-18(24-25-22(28)29)7-8-19(30)27-12-10-26(11-13-27)16-6-4-3-5-15(16)23/h3-6,9,14H,2,7-8,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRFZYPHSRVJPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-ethyl-1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a novel derivative within the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine class. This class has garnered attention due to its diverse biological activities, including antitumor and antimicrobial properties. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure is characterized by the presence of a thieno ring fused to a triazole and pyrimidine moiety, which is often associated with significant biological activity.
Biological Activity Overview
Recent studies have indicated that derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines exhibit a wide range of biological activities. The following subsections detail specific findings related to the biological activity of the compound .
Antitumor Activity
A series of studies have demonstrated that compounds within this class can inhibit tumor cell proliferation. For instance:
- Cell Line Studies : Research indicated that similar thieno derivatives showed IC50 values ranging from 27.6 μM to 43 μM against various cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) . Although specific data for the compound is limited, its structural similarities suggest potential antitumor efficacy.
Antimicrobial Properties
Thieno derivatives have also been evaluated for their antimicrobial properties:
- Microbial Inhibition : Compounds structurally related to this triazolo-pyrimidine have shown significant antibacterial and antifungal activities. For example, certain derivatives inhibited the growth of Staphylococcus aureus and Candida albicans . The presence of the piperazine moiety in our compound may enhance its interaction with microbial targets.
The proposed mechanisms for the biological activities include:
- Enzyme Inhibition : Many thieno derivatives act as inhibitors for key enzymes involved in cancer cell metabolism. This includes inhibition of topoisomerases and kinases .
- Receptor Modulation : The piperazine ring may facilitate binding to neurotransmitter receptors or other cellular targets, enhancing pharmacological effects .
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Study on Antitumor Activity : A study synthesized various thieno derivatives and assessed their cytotoxicity against MDA-MB-231 cells. The most potent compounds exhibited significant selective cytotoxicity with IC50 values below 30 μM .
- Antimicrobial Efficacy Study : A comparative study on thieno derivatives indicated that modifications in substituents could lead to enhanced antimicrobial activity against resistant strains of bacteria .
Data Summary Table
科学的研究の応用
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antidepressant Properties : The piperazine component is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. Studies have shown that similar compounds can enhance mood and alleviate symptoms of depression by acting as selective serotonin reuptake inhibitors (SSRIs) .
- Anticancer Activity : Preliminary investigations suggest potential anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines. The thieno[2,3-e][1,2,4]triazolo structure is associated with interactions that may disrupt tumor growth .
- Anti-inflammatory Effects : The compound's ability to inhibit specific enzymes involved in inflammatory pathways has been explored. In silico docking studies indicate promising interactions with targets such as lipoxygenase, which could lead to anti-inflammatory agents .
Therapeutic Applications
The therapeutic applications of this compound can be categorized into several key areas:
- Psychiatric Disorders : Given its potential antidepressant effects, this compound may serve as a candidate for treating mood disorders. Its mechanism of action could involve modulation of serotonin receptors, similar to existing antidepressants.
- Cancer Therapy : The anticancer properties suggest its use in developing novel chemotherapeutic agents. Further studies are necessary to elucidate its efficacy in vivo and establish safe dosage regimens.
- Pain Management : Due to its anti-inflammatory properties, it may also find applications in pain management protocols, particularly for conditions characterized by chronic inflammation.
Case Studies
Several case studies have reported on the efficacy of related compounds with similar structures:
- A study on a related triazolopyrimidine derivative demonstrated significant cytotoxic effects against breast cancer cells through apoptosis pathways .
- Another research highlighted the antidepressant-like effects of piperazine derivatives in animal models, showcasing improvements in behavioral tests indicative of reduced anxiety and depression .
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Structure Variations
The target compound’s thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core distinguishes it from analogs such as:
- Thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one (e.g., compound 4f in ), which has a fused thieno-pyrimidine ring system but lacks the ethyl and fluorophenylpiperazine substituents .
Substituent Analysis
Table 1: Substituent Comparison
Q & A
Q. What are the standard synthetic routes for synthesizing thieno-triazolo-pyrimidinone derivatives, and how can they be adapted for this compound?
Methodological Answer: The synthesis of thieno-triazolo-pyrimidinone derivatives typically involves cyclocondensation of thiophene precursors with hydrazonoyl chlorides or azide intermediates. For example:
- Step 1: React 2-azido-3-thiophenecarboxylates with ethyl acetoacetate derivatives to form triazolo-pyrimidinone cores .
- Step 2: Introduce the 4-(2-fluorophenyl)piperazine moiety via alkylation or amide coupling. Dimethylformamide (DMF) or ethanol/dioxane mixtures are common solvents for crystallization .
Key Data:
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Core formation | Hydrazonoyl chloride, DMF, 80°C | 65–70% | |
| Piperazine coupling | 4-(2-Fluorophenyl)piperazine, K₂CO₃, DMF | 50–60% |
Q. What analytical techniques are recommended for characterizing this compound and its impurities?
Methodological Answer:
- HPLC-MS: Resolve impurities like 4-phenylpiperazine analogs (e.g., Impurity B, CAS 62337-66-0) using C18 columns and acetonitrile/water gradients .
- NMR: Confirm regiochemistry of the thieno-triazolo-pyrimidinone core via ¹H-¹³C HMBC correlations (e.g., distinguishing C-5 vs. C-7 substitution) .
- Elemental Analysis: Validate purity (>98%) for pharmacological studies .
Q. How can researchers design preliminary biological activity assays for this compound?
Methodological Answer:
- In vitro receptor binding: Screen for serotonin (5-HT₁A) or dopamine D2/D3 receptor affinity due to the 4-(2-fluorophenyl)piperazine moiety. Use radioligand displacement assays (e.g., [³H]WAY-100635 for 5-HT₁A) .
- Cytotoxicity: Evaluate against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at 10–100 μM concentrations .
Advanced Research Questions
Q. What strategies optimize the compound’s pharmacokinetic properties, such as metabolic stability or blood-brain barrier penetration?
Methodological Answer:
- Metabolic stability: Incorporate deuterated analogs (e.g., methyl-d3 groups on piperazine) to reduce CYP450-mediated oxidation .
- LogP modulation: Replace the 4-ethyl group with polar substituents (e.g., hydroxyl or carboxylate) to enhance solubility. Use computational tools like MarvinSketch for logP predictions .
Q. How can structural contradictions in SAR studies (e.g., conflicting activity data for piperazine derivatives) be resolved?
Methodological Answer:
Q. What in vivo models are appropriate for evaluating neuropharmacological effects?
Methodological Answer:
Q. How can researchers address discrepancies in reported cytotoxicity data across similar compounds?
Methodological Answer:
Q. What computational methods predict binding modes of this compound with CNS targets?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
